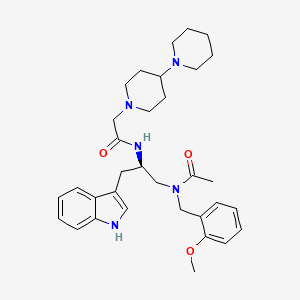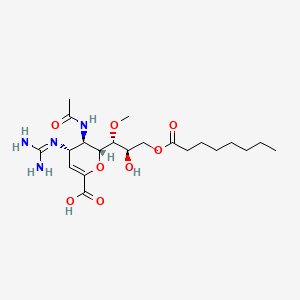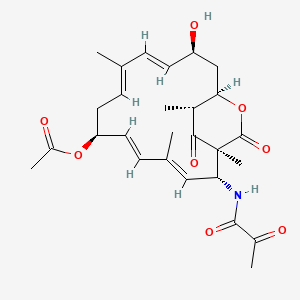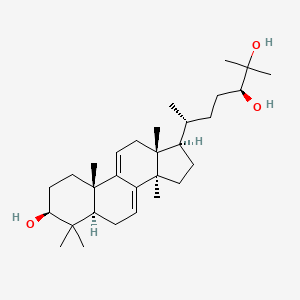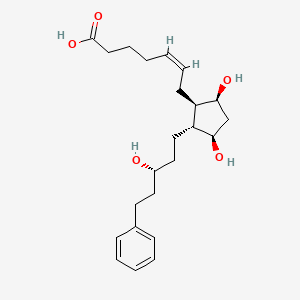
拉坦前列素
描述
PHXA85,也称为拉坦前列素的游离酸形式,是一种合成的有机化合物。它是前列素拉坦前列素的活性代谢物,拉坦前列素广泛应用于眼科,用于治疗青光眼和眼压升高。 该化合物以其强大的降低眼压作用而闻名,使其成为眼保健中一种有价值的治疗剂 .
科学研究应用
PHXA85 具有广泛的科学研究应用:
化学: 用作分析化学中的参考化合物,用于方法开发和验证。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 广泛研究其在治疗青光眼和眼压升高方面的治疗潜力。
工业: 用于开发新的眼科药物和制剂.
作用机制
PHXA85 主要通过靶向眼睛中的前列腺素 FP 受体来发挥作用。这种相互作用导致通过葡萄膜巩膜途径增加房水的流出,从而降低眼压。 该化合物还影响基质金属蛋白酶的表达,基质金属蛋白酶在重塑细胞外基质和促进液体流出中发挥作用 .
生化分析
Biochemical Properties
Latanoprost acid interacts with the prostaglandin F receptor . It is believed to reduce intraocular pressure by increasing the outflow of aqueous humor . This interaction involves the remodeling of the extracellular matrix and regulation of matrix metalloproteinases .
Cellular Effects
Latanoprost acid has a significant impact on various types of cells and cellular processes. It influences cell function by increasing the outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure . It also stimulates the release of Ca+2 to the cytosol and activates protein kinase C, resulting in increased metabolic activity fundamental to cell growth and proliferation .
Molecular Mechanism
Latanoprost acid exerts its effects at the molecular level primarily through its interaction with the prostaglandin F receptor . It selectively stimulates this receptor, leading to a decrease in intraocular pressure via the increased outflow of aqueous humor .
Temporal Effects in Laboratory Settings
The effects of Latanoprost acid have been observed to change over time in laboratory settings. After corneal uptake, this prodrug is hydrolyzed and activated by esterases to become a pharmacologically active drug . The small portion of this drug that is able to reach the circulation is found to be metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites through fatty acid beta-oxidation .
Dosage Effects in Animal Models
In animal studies, the effects of Latanoprost acid have been observed to vary with different dosages. For instance, in a study involving the stump-tailed macaque, a primate model of human androgenic alopecia, the effects of Latanoprost acid were found to be dose-dependent .
Metabolic Pathways
Latanoprost acid is involved in several metabolic pathways. After reaching the systemic circulation, it is primarily metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites through fatty acid beta-oxidation .
Transport and Distribution
Latanoprost acid is transported and distributed within cells and tissues primarily through the cornea, where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . The activated acid form of latanoprost can be measured in aqueous humor during the first 4 hours post-administration, and in the plasma only during the first hour after ophthalmic administration .
Subcellular Localization
The subcellular localization of Latanoprost acid is primarily within the cornea, where it is hydrolyzed by esterases to become biologically active . This localization is crucial for its role in reducing intraocular pressure by increasing the outflow of aqueous humor .
准备方法
合成路线和反应条件
PHXA85 的合成涉及拉坦前列素(异丙酯)的水解,生成游离酸形式。该反应通常在温和的酸性或碱性条件下进行。该过程可以概括如下:
拉坦前列素的水解: 拉坦前列素溶解在合适的溶剂中,例如甲醇或乙醇。
添加酸/碱: 将温和的酸(例如盐酸)或碱(例如氢氧化钠)添加到溶液中。
反应条件: 将反应混合物在室温或略高于室温下搅拌,直到水解完全。
工业生产方法
PHXA85 的工业生产遵循类似的原理,但在更大的规模上。该过程包括:
大量水解: 使用自动化反应器水解大量拉坦前列素。
连续监测: 使用 HPLC 等分析技术连续监测反应的完成情况。
纯化: 使用大型色谱法或结晶技术纯化粗产物。
质量控制: 最终产品经过严格的质量控制,以确保其纯度和一致性.
化学反应分析
反应类型
PHXA85 经历各种化学反应,包括:
氧化: PHXA85 可以被氧化形成不同的代谢物。
还原: 该化合物可以在特定条件下被还原,生成还原形式。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 氯化亚砜或五氯化磷等试剂可用于取代反应.
主要形成的产物
氧化产物: 各种氧化的代谢物。
还原产物: PHXA85 的还原形式。
取代产物: 具有取代官能团的衍生物.
相似化合物的比较
类似化合物
PGF2α: 一种具有类似降低眼压作用的天然存在的 prostaglandin。
17-苯基三去甲 PGF2α: 一种具有可比特性的合成类似物。
优诺前列素: 另一种用于眼科的 prostaglandin 类似物.
PHXA85 的独特性
PHXA85 的独特性在于其在降低眼压方面的强大功效。 与其他类似化合物相比,它对前列腺素 FP 受体具有更高的亲和力,使其成为临床环境中的首选 .
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-NFVOFSAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040531 | |
| Record name | Latanprost free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-83-2 | |
| Record name | Latanoprost acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phxa 85 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041639832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanprost free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)

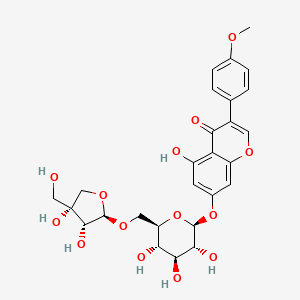

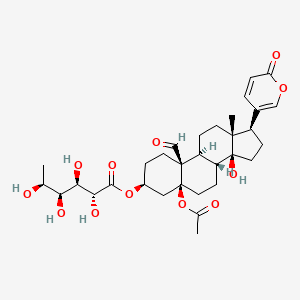
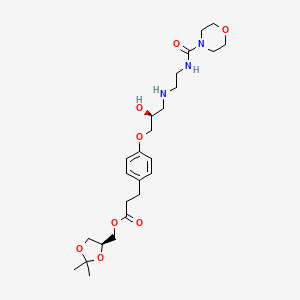
![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)
